2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone
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Overview
Description
2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone is a complex organic compound with a molecular formula of C16H10BrClN2O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride or thionyl chloride to facilitate the formation of the oxadiazole ring .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The thioxo group can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxadiazole derivatives .
Scientific Research Applications
2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-phenylethanone
- 2-[5-(3-chlorophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-bromophenyl)ethanone
Uniqueness
2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both bromine and chlorine atoms in the structure can lead to distinct interactions with biological targets and different reactivity in chemical reactions compared to similar compounds .
Properties
Molecular Formula |
C16H10BrClN2O2S |
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Molecular Weight |
409.7 g/mol |
IUPAC Name |
2-[5-(3-bromophenyl)-2-sulfanylidene-1,3,4-oxadiazol-3-yl]-1-(4-chlorophenyl)ethanone |
InChI |
InChI=1S/C16H10BrClN2O2S/c17-12-3-1-2-11(8-12)15-19-20(16(23)22-15)9-14(21)10-4-6-13(18)7-5-10/h1-8H,9H2 |
InChI Key |
TVPVTDMIOUDVRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NN(C(=S)O2)CC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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